2-(3',4'-Dimethoxystyryl)-4-(delta-diethylamino-alpha-methylbutylamino)quinazoline 2HCl
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Overview
Description
2-(3’,4’-Dimethoxystyryl)-4-(delta-diethylamino-alpha-methylbutylamino)quinazoline 2HCl is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,4’-Dimethoxystyryl)-4-(delta-diethylamino-alpha-methylbutylamino)quinazoline 2HCl typically involves multi-step organic reactions The starting materials might include substituted anilines and aldehydes, which undergo condensation reactions to form the quinazoline core
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions could target the quinazoline ring or the styryl group.
Substitution: Various substitution reactions can occur, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, or antibacterial properties.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3’,4’-Dimethoxystyryl)-4-aminoquinazoline
- 4-(delta-diethylamino-alpha-methylbutylamino)quinazoline
- 2-(3’,4’-Dimethoxyphenyl)quinazoline
Uniqueness
2-(3’,4’-Dimethoxystyryl)-4-(delta-diethylamino-alpha-methylbutylamino)quinazoline 2HCl is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinazoline derivatives.
Properties
CAS No. |
96474-81-6 |
---|---|
Molecular Formula |
C27H38Cl2N4O2 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
4-N-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C27H36N4O2.2ClH/c1-6-31(7-2)18-10-11-20(3)28-27-22-12-8-9-13-23(22)29-26(30-27)17-15-21-14-16-24(32-4)25(19-21)33-5;;/h8-9,12-17,19-20H,6-7,10-11,18H2,1-5H3,(H,28,29,30);2*1H/b17-15+;; |
InChI Key |
MHEFGQQICBUVJV-UVVJDXDRSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3)OC)OC.Cl.Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C=CC3=CC(=C(C=C3)OC)OC.Cl.Cl |
Origin of Product |
United States |
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